molecular formula C15H21NO2 B13003834 tert-Butyl (1-phenylcyclobutyl)carbamate

tert-Butyl (1-phenylcyclobutyl)carbamate

Cat. No.: B13003834
M. Wt: 247.33 g/mol
InChI Key: ZFVQFQOLZGZJPE-UHFFFAOYSA-N
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Description

tert-Butyl (1-phenylcyclobutyl)carbamate: is an organic compound with the chemical formula C15H21NO2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a tert-butyl group and a phenylcyclobutyl moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination (Carboxylation) or Rearrangement: One common method involves the reaction of di-tert-butyl dicarbonate or a chloroformate with sodium azide and an aromatic carboxylic acid. This produces the corresponding acyl azide, which undergoes a Curtius rearrangement to form an isocyanate derivative.

    Copper-Catalyzed Cross-Coupling: Another method involves a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates.

Industrial Production Methods: Industrial production methods for tert-butyl (1-phenylcyclobutyl)carbamate typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (1-phenylcyclobutyl)carbamate can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or NaBH4.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products Formed:

    Oxidation: Products may include oxidized derivatives of the phenylcyclobutyl moiety.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Chemistry:

Biology:

  • Potential applications in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine:

  • May be used in the development of drug candidates, particularly those requiring carbamate functionality for activity or stability.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (1-phenylcyclobutyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate group can be cleaved under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

Uniqueness:

  • The presence of the phenylcyclobutyl moiety in tert-butyl (1-phenylcyclobutyl)carbamate provides unique steric and electronic properties, making it distinct from other carbamate derivatives.

Properties

IUPAC Name

tert-butyl N-(1-phenylcyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-14(2,3)18-13(17)16-15(10-7-11-15)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVQFQOLZGZJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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